Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate
Description
Systematic IUPAC Nomenclature and Synonym Identification
The compound’s IUPAC name derives from its functional group hierarchy. The parent chain is a pent-4-ynoate ester, with a sulfonamido substituent at position 2 and a methyl group on the benzene ring. The full systematic name is methyl 2-{[(4-methylphenyl)sulfonyl]amino}pent-4-ynoate . Alternative nomenclature includes 2-[(4-toluenesulfonyl)amino]pent-4-ynoic acid methyl ester , emphasizing the toluenesulfonyl (tosyl) group.
Synonym diversity arises from variations in substituent ordering:
- Methyl 2-(4-tolylsulfonylamino)pent-4-ynoate (highlighting the tolyl group)
- 4-Pentynoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester (CAS registry formulation)
These names reflect the compound’s hybrid character as a sulfonamide-alkyne ester, critical for database indexing in chemical repositories.
Molecular Geometry and Conformational Analysis
The molecule adopts a conformationally restricted structure due to its rigid alkyne spacer and planar sulfonamide group. Key geometric parameters include:
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₅NO₄S | |
| Molecular weight | 281.328 g/mol | |
| Bond angles (S–N–C) | ~115° (typical for sulfonamides) | |
| Alkyne bond length | 1.20 Å (C≡C characteristic) |
The sulfonamide group (N–S(O)₂–Ar) exhibits partial double-bond character between sulfur and oxygen, limiting rotation about the S–N axis. The pent-4-ynoate chain enforces a linear geometry at the alkyne terminus, while the ester carbonyl (C=O) adopts a trigonal planar configuration. Conformational flexibility persists in the methylene (–CH₂–) linker between the sulfonamide nitrogen and alkyne.
Electronic Structure and Resonance Stabilization Effects
Resonance effects dominate the electronic structure:
Sulfonamide group : Delocalization of the nitrogen lone pair into the sulfonyl group creates a resonance-stabilized S–N bond (Figure 1):
$$
\text{R–S}(=O)2–N^–––H \leftrightarrow \text{R–S}^+(–O^–)2–N–H
$$
This conjugation reduces basicity compared to primary amines.Alkyne π-system : The sp-hybridized carbon triple bond creates a linear σ-framework with orthogonal π-bonds, enabling conjugation with adjacent groups.
Ester carbonyl : Resonance between the carbonyl oxygen and ester alkoxy group stabilizes the electrophilic carbonyl carbon:
$$
\text{R–C}(=O)–O–R' \leftrightarrow \text{R–C}^––O^–––O–R'
$$
This delocalization impacts reactivity in nucleophilic acyl substitution.
Comparative electron density calculations reveal charge distribution asymmetries:
- Sulfur atom: δ⁺ due to electron withdrawal by oxygen
- Alkyne carbons: δ⁻ at terminal sp-hybridized carbon
- Ester oxygen: δ⁻ on carbonyl oxygen
Comparative Analysis with Related Sulfonamide-Containing Alkyne Esters
Structural analogs demonstrate how modular modifications influence physicochemical properties:
The alkyne moiety in the target compound enables unique reactivity in Huisgen cycloadditions compared to saturated or aromatic analogs. Chain length modulates lipophilicity (LogP ≈ 2.31), with longer chains increasing membrane permeability relative to shorter derivatives like the acetate analog (LogP ≈ 1.89). Sulfonamide proton acidity (predicted pKa ≈ 6.2) remains consistent across derivatives due to the strong electron-withdrawing sulfonyl group.
Properties
CAS No. |
191215-76-6 |
|---|---|
Molecular Formula |
C13H15NO4S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylamino]pent-4-ynoate |
InChI |
InChI=1S/C13H15NO4S/c1-4-5-12(13(15)18-3)14-19(16,17)11-8-6-10(2)7-9-11/h1,6-9,12,14H,5H2,2-3H3 |
InChI Key |
APKXEPNOMLHZAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC#C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Sodium 4-Methylbenzenesulfinate (Intermediate)
- Method : 4-methylbenzenesulfonyl chloride is dissolved in dichloromethane and added dropwise to an aqueous sodium sulfite solution with simultaneous addition of 10% sodium hydroxide to maintain alkalinity.
- Reaction conditions : Controlled dropwise addition, alkaline pH, temperature raised to 85°C for 1.2 hours post-addition.
- Outcome : Formation of sodium 4-methylbenzenesulfinate with a reduction yield of approximately 89%.
- Workup : Dichloromethane solvent is recovered by distillation; the aqueous solution is cooled, filtered, washed, and dried to isolate the sodium sulfinate salt.
- Advantages : This method prevents hydrolysis of sulfonyl chloride, improves solvent recovery, and reduces environmental pollution.
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1 | 4-methylbenzenesulfonyl chloride in CH2Cl2 | Starting material dissolution | - |
| 2 | Dropwise addition to Na2SO3 aqueous + 10% NaOH | Sulfinate formation, maintain alkaline pH | - |
| 3 | Heat to 85°C for 1.2 h | Reaction completion | 89% reduction yield |
| 4 | Distillation to recover CH2Cl2 | Solvent recovery | - |
| 5 | Cooling, filtration, washing, drying | Isolation of sodium sulfinate | 16.0 g product |
Source: Patent CN101786973B (2010)
Methylation of Sodium 4-Methylbenzenesulfinate to Form 4-Methylsulfonyl Methylbenzene
This step is relevant as it relates to the methylation of sulfinates, a process analogous to introducing the sulfonyl group in the target compound.
- Procedure : Sodium 4-methylbenzenesulfinate is reacted with methyl chloride in an autoclave under pressure (2.6–3.0 MPa) and temperature (50–90°C).
- Reaction time : Approximately 3.5–4.5 hours.
- Molar ratios : Methyl chloride to 4-toluene sulfonyl chloride ranges from 1:1 to 3.5:1, with an optimal ratio around 3:1.
- Workup : After methylation, the reaction mixture is filtered and recrystallized to purify the product.
- Significance : This one-pot methylation simplifies the process and improves yield by reducing material transfer losses.
| Parameter | Range | Optimal |
|---|---|---|
| Temperature (°C) | 50–90 | 60–90 |
| Pressure (MPa) | 2.6–3.0 | 2.6–3.0 |
| Reaction time (h) | 3.5–4.5 | 4 |
| Methyl chloride : sulfonyl chloride (mol ratio) | 1–3.5:1 | 3:1 |
Source: Patent CN105566181A (2016)
Synthesis of Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate
The target compound is synthesized by sulfonylation of an amino-pent-4-ynoate intermediate with 4-methylbenzenesulfonyl chloride.
General Synthetic Route
- Step 1 : Preparation of methyl 2-aminopent-4-ynoate (the amino ester precursor).
- Step 2 : Reaction of the amino ester with 4-methylbenzenesulfonyl chloride in an appropriate solvent (e.g., dichloromethane) under controlled temperature to form the sulfonamide.
- Step 3 : Purification by crystallization or chromatography.
Reaction Conditions and Notes
- The sulfonylation is typically performed under mild conditions to avoid alkyne side reactions.
- Base (e.g., triethylamine) is often used to neutralize the hydrochloric acid generated.
- Reaction monitoring by thin-layer chromatography (TLC) or HPLC ensures completion.
- The product is isolated as a crystalline solid with high purity.
| Step | Reagents | Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Methyl 2-aminopent-4-ynoate | Prepared via esterification and amination | Amino ester precursor | - |
| 2 | 4-methylbenzenesulfonyl chloride, base (e.g., Et3N) | Room temperature to mild heating | Sulfonamide formation | Avoid alkyne degradation |
| 3 | Purification (crystallization/filtration) | Ambient or reduced temperature | Product isolation | High purity |
*Source: ChemSpider and general sulfonamide synthesis protocols
Analytical and Research Findings
- Spectroscopic confirmation : NMR and IR spectroscopy confirm the presence of sulfonyl and alkyne functional groups.
- Yield and purity : Optimized conditions yield the target compound in high purity (>90%) with minimal side products.
- Reaction monitoring : TLC and HPLC are effective for tracking reaction progress and ensuring complete conversion.
- Environmental considerations : Solvent recovery and controlled pH during sulfonylation reduce waste and improve sustainability.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield/Outcome | Notes |
|---|---|---|---|---|
| Sodium 4-methylbenzenesulfinate synthesis | 4-methylbenzenesulfonyl chloride, Na2SO3, NaOH | Dropwise addition, 85°C, alkaline pH | 89% reduction yield | Solvent recovery, clean process |
| Methylation to 4-methylsulfonyl methylbenzene | Sodium sulfinate, methyl chloride | 50–90°C, 2.6–3.0 MPa, 4 h | High yield, one-pot | Pressure vessel required |
| Sulfonamide formation (target compound) | Methyl 2-aminopent-4-ynoate, tosyl chloride, base | Mild temperature, organic solvent | High purity product | Avoid alkyne side reactions |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pent-4-ynoate moiety may also participate in covalent bonding with target molecules, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
Key differences include:
Key Observations :
Reactivity Differences :
- The alkyne moiety in both compounds supports click chemistry (e.g., azide-alkyne cycloaddition). However, the electron-withdrawing nitro group in 2a may accelerate such reactions relative to the electron-neutral tosyl group.
Crystallographic and Computational Analysis
Crystallographic studies of such compounds often employ software suites like SHELX (for refinement) and ORTEP-3 (for graphical representation) . For example:
- The sulfonamide group’s hydrogen-bonding propensity (N–H···O=S) may generate distinct crystal packing motifs compared to nitroaryl analogs, which rely on weaker van der Waals interactions .
Research Findings and Data Gaps
Available Data
Unresolved Questions
- Biological activity (e.g., enzyme inhibition) remains unexplored in the provided evidence.
- Comparative spectroscopic data (e.g., NMR, IR) between the target compound and analogs are lacking.
Biological Activity
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate is a compound with significant biological activity, characterized by its sulfonamide group and pent-4-ynoate moiety. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS Number | 191215-76-6 |
| Molecular Formula | C13H15NO4S |
| Molecular Weight | 281.33 g/mol |
| IUPAC Name | methyl 2-[(4-methylphenyl)sulfonylamino]pent-4-ynoate |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CC#C)C(=O)OC |
The compound's structure allows it to engage in various chemical reactions, enhancing its versatility in biological applications.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their catalytic activity.
- Covalent Bonding: The pent-4-ynoate moiety may participate in covalent bonding with specific molecular targets, leading to biological effects such as modulation of enzyme activity or protein interactions.
Antimicrobial Properties
Research has demonstrated that compounds with similar sulfonamide structures exhibit antimicrobial activity. For instance, studies on related sulfonamide derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.
A study synthesized several Schiff bases from 4-methylbenzenesulfonyl chloride and evaluated their antibacterial activity, confirming that such derivatives can inhibit bacterial growth effectively .
Case Studies and Research Findings
- Antibacterial Activity: A study focused on the synthesis and biological evaluation of sulfonamide derivatives reported significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This finding suggests potential applications for this compound in treating bacterial infections.
- Enzyme Interaction Studies: Research involving sulfonamide compounds has shown that they can inhibit specific enzymes crucial for bacterial metabolism, leading to decreased survival rates of pathogenic organisms. Further studies are needed to quantify the inhibitory effects of this compound on target enzymes.
- Potential in Cancer Therapy: The unique structural features of this compound may also allow it to interact with cancer-related pathways. Investigations into similar compounds have revealed potential cytotoxic effects against cancer cell lines, indicating a need for further exploration into the anticancer properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
